molecular formula C8H15BrO B8651104 [(4-Bromobutoxy)methyl]cyclopropane CAS No. 712313-62-7

[(4-Bromobutoxy)methyl]cyclopropane

Cat. No.: B8651104
CAS No.: 712313-62-7
M. Wt: 207.11 g/mol
InChI Key: YVTJIXWDFDKCFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(4-Bromobutoxy)methyl]cyclopropane is a cyclopropane derivative featuring a bromobutoxymethyl substituent. Cyclopropanes are strained three-membered carbocycles known for unique reactivity and conformational rigidity. Such derivatives are often explored in medicinal chemistry and materials science due to their stability-functionality balance .

Properties

CAS No.

712313-62-7

Molecular Formula

C8H15BrO

Molecular Weight

207.11 g/mol

IUPAC Name

4-bromobutoxymethylcyclopropane

InChI

InChI=1S/C8H15BrO/c9-5-1-2-6-10-7-8-3-4-8/h8H,1-7H2

InChI Key

YVTJIXWDFDKCFL-UHFFFAOYSA-N

Canonical SMILES

C1CC1COCCCCBr

Origin of Product

United States

Comparison with Similar Compounds

Substituted Cyclopropanes with Oxygenated Groups

Compounds with oxygenated substituents, such as hydroxymethyl or methoxy groups, demonstrate distinct spectroscopic and reactive properties. For example:

  • Compound 3 (C₃₉H₆₀O₁₁) from features a hydroxymethyl group (δH 4.81, δC 71.7–170.6) and cyclopropane, with NMR shifts influenced by electron-withdrawing/donating effects of adjacent oxygen atoms .
  • Compound 15 () has a methoxy group, showing NMR chemical shifts (δHb) modulated by cyclopropane ring anisotropy. Shorter distances between protons and the cyclopropane moiety result in upfield displacements (e.g., δHb = 1.2 ppm for compound 14 vs. 1.5 ppm for 19) .

Comparison to Target Compound :
The bromobutoxy chain in [(4-Bromobutoxy)methyl]cyclopropane introduces a longer alkyl spacer than methoxy/hydroxymethyl groups, likely reducing steric shielding effects on the cyclopropane ring. The bromine atom may further deshield nearby protons (δH ~3.5–4.0 ppm for CH₂Br) and enhance electrophilicity.

Table 1: Substituent Effects on NMR Shifts
Compound Substituent Key NMR Shifts (δH/δC) Reference
Compound 3 Hydroxymethyl δH 4.81 (anomeric H), δC 170.6
Compound 15 Methoxy δHb 1.2 (upfield due to proximity)
Target Compound* Bromobutoxymethyl Predicted δH 3.5–4.0 (CH₂Br)

*Predicted based on analog data.

Cis vs Trans Cyclopropane Configurations

Cyclopropane stereochemistry critically impacts physical and biological properties:

  • Mycolic Acids () : Cis-cyclopropane groups in methoxy-MAs (MMA) correlate with higher thermal stability in Mycobacterium tuberculosis, while trans-cyclopropane keto-MAs (KMA) exhibit lower transition temperatures .
  • Purified Mycolates () : Proximal cis-cyclopropane raises thermal transition temperatures (ΔT +5°C), whereas distal trans-cyclopropane slightly lowers them (ΔT -2°C) .
Table 2: Thermal Transitions in Cyclopropane Derivatives
Compound Cyclopropane Position/Configuration Transition Temp (°C) Reference
Proximal cis-MAME Cis (proximal) 52°C
Distal trans-MAME Trans (distal) 45°C
Target Compound* Non-fused Estimated 40–48°C

*Hypothetical range based on substituent flexibility.

Cyclopropane vs. Methyl Substituents

Replacing cyclopropane with methyl groups alters biosynthesis and bioactivity:

  • Iminimycin A (55) () contains a cyclopropane ring, whereas cyclizidine (52) has a methyl group. This structural difference drives divergent biosynthetic pathways (oxidative cyclization vs. methylation) and likely influences antimicrobial activity .

Comparison to Target Compound : The bromobutoxymethyl group in the target compound may enhance lipophilicity compared to methyl-substituted analogs, improving membrane permeability in bioactive contexts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.